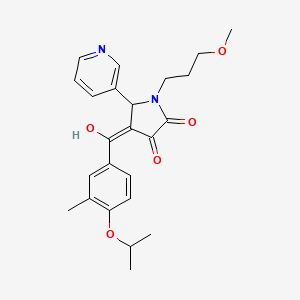![molecular formula C27H20FN3O2S2 B12129153 (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129153.png)
(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (5Z)-5-{[3-(4-fluorophényl)-1-phényl-1H-pyrazol-4-yl]méthylidène}-3-(4-méthoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one est une molécule organique complexe présentant un noyau thiazolidinone
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5Z)-5-{[3-(4-fluorophényl)-1-phényl-1H-pyrazol-4-yl]méthylidène}-3-(4-méthoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de la 4-fluorophénylhydrazine avec le benzaldéhyde pour former l'hydrazone correspondante, qui est ensuite cyclisée avec l'acide thioglycolique pour donner le cycle thiazolidinone.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse ci-dessus pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et l'utilisation du criblage à haut débit pour identifier les catalyseurs et les solvants les plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle thiazolidinone, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le cycle pyrazole ou le soufre de la thiazolidinone, conduisant potentiellement à des dérivés dihydro.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) et les agents nitrants (par exemple, l'acide nitrique) sont utilisés dans des conditions contrôlées.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés dihydro.
Substitution : Dérivés halogénés ou nitrés.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est étudié pour son potentiel en tant que bloc de construction dans la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire polyvalent.
Biologie
Biologiquement, le composé a montré un potentiel prometteur dans des études préliminaires en tant qu'agent antimicrobien et anti-inflammatoire. Sa capacité à interagir avec des cibles biologiques en fait un candidat pour un développement pharmaceutique plus approfondi.
Médecine
En médecine, le composé est étudié pour ses effets thérapeutiques potentiels. Ses interactions avec des enzymes et des récepteurs spécifiques pourraient conduire au développement de nouveaux traitements pour des maladies telles que le cancer et les maladies infectieuses.
Industrie
Industriellement, le composé pourrait être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu'une stabilité ou une réactivité accrue.
Mécanisme d'action
Le mécanisme d'action du (5Z)-5-{[3-(4-fluorophényl)-1-phényl-1H-pyrazol-4-yl]méthylidène}-3-(4-méthoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut inhiber des enzymes spécifiques en se liant à leurs sites actifs, bloquant ainsi leur activité. Cette inhibition peut perturber diverses voies biologiques, conduisant aux effets biologiques observés.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for further drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its interactions with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un composé plus simple utilisé comme intermédiaire chimique.
Acétylacétone : Une autre dicétone présentant une réactivité similaire.
Dicétène : Utilisé dans la synthèse de divers dérivés de l'acétoacétate.
Unicité
Ce qui distingue le (5Z)-5-{[3-(4-fluorophényl)-1-phényl-1H-pyrazol-4-yl]méthylidène}-3-(4-méthoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one, c'est sa structure complexe, qui permet plusieurs points de modification chimique. Cela en fait un composé précieux pour le développement de nouveaux médicaments et matériaux.
Propriétés
Formule moléculaire |
C27H20FN3O2S2 |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H20FN3O2S2/c1-33-23-13-7-18(8-14-23)16-30-26(32)24(35-27(30)34)15-20-17-31(22-5-3-2-4-6-22)29-25(20)19-9-11-21(28)12-10-19/h2-15,17H,16H2,1H3/b24-15- |
Clé InChI |
MCHDASLWXOLMOW-IWIPYMOSSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)/SC2=S |
SMILES canonique |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12129074.png)


![6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B12129089.png)

![2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimet hylphenyl)acetamide](/img/structure/B12129101.png)
![Dimethyl 5-{[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B12129103.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimeth ylphenyl)acetamide](/img/structure/B12129109.png)
![2-amino-1-[3-(dimethylamino)propyl]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129114.png)

![1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12129129.png)
![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129140.png)
![2,5-dichloro-N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12129142.png)
![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12129146.png)
